Trimethylphloroglucinol

Description

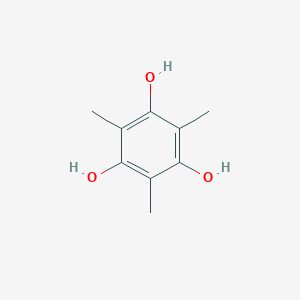

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSXKSWDLYJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196258 | |

| Record name | Trimethylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-03-0 | |

| Record name | Trimethylphloroglucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylphloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethylphloroglucinol chemical properties and structure

An In-depth Technical Guide to Trimethylphloroglucinol for Researchers and Drug Development Professionals

This compound (TMPG), a substituted derivative of the benzenetriol, phloroglucinol, is a compound of significant interest in the pharmaceutical sciences. While its parent compound, phloroglucinol, is known for its utility in organic synthesis and as an antispasmodic agent, the addition of three methyl groups to the aromatic ring confers distinct physicochemical and pharmacological properties.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,4,6-Trimethyl-1,3,5-benzenetriol, the symmetrically substituted isomer, which is commonly referred to as this compound. This document is intended to serve as a core technical resource for researchers, medicinal chemists, and drug development professionals engaged in work involving this versatile molecule.[4]

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all further research and development.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2,4,6-Trimethylbenzene-1,3,5-triol[1]

-

Common Synonyms: 2,4,6-Trimethylphloroglucinol, 2,4,6-Trihydroxymesitylene, 2,4,6-Mesitylenetriol[1][5]

Structural Elucidation

The structure of this compound consists of a central benzene ring symmetrically substituted with three hydroxyl (-OH) groups at positions 1, 3, and 5, and three methyl (-CH₃) groups at positions 2, 4, and 6. This arrangement results in a planar molecule with a high degree of symmetry.

The presence of electron-donating methyl groups and electron-withdrawing, protic hydroxyl groups on the same aromatic ring creates a unique electronic environment. The hydroxyl groups are the primary sites of reactivity, particularly for acid-base reactions and etherification, while the methyl groups provide steric hindrance and enhance the molecule's lipophilicity compared to its parent, phloroglucinol.

Figure 1: 2D Chemical Structure of 2,4,6-Trimethylbenzene-1,3,5-triol.Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow or orange solid/crystals. | [1][5][6] |

| Melting Point | 184-185 °C; 179-183°C; 160-166°C (decomposes) | [5][7][8] |

| Boiling Point | 327.3 ± 37.0 °C (Predicted) | [7] |

| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water and alcohol solvents. | [5][7] |

| pKa | 10.09 ± 0.33 (Predicted) | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere. | [5][7] |

Note: Reported values, especially melting points, can vary between sources, likely due to differences in purity and analytical methods.

Spectroscopic Data

While a comprehensive, publicly available dataset for NMR, IR, and Mass Spectrometry is not readily consolidated, the expected spectroscopic features can be inferred from its structure:

-

¹H NMR: Two distinct signals would be expected in a deuterated, non-protic solvent. One signal in the aromatic region (if any protons were present, which they are not) and a singlet for the methyl protons. A broad singlet for the hydroxyl protons would also be present, which would be exchangeable with D₂O.

-

¹³C NMR: Four signals would be anticipated: one for the methyl carbons, one for the hydroxyl-substituted aromatic carbons (C1, C3, C5), one for the methyl-substituted aromatic carbons (C2, C4, C6), and one for the methyl carbons.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretching band (around 3200-3500 cm⁻¹), C-H stretching from the methyl groups (around 2850-3000 cm⁻¹), C=C stretching from the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching (around 1200-1000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 168.19. Fragmentation patterns would likely involve the loss of methyl groups or water.

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound is not as straightforward as its parent compound. A common laboratory and industrial approach involves the methylation of phloroglucinol. One described method involves the conversion of Phloroglucinol to its trimethylated derivative using methyl iodide and anhydrous potassium carbonate, followed by purification via recrystallization.[8]

Figure 2: Simplified workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by its three phenolic hydroxyl groups.

-

Acidity: The hydroxyl protons are weakly acidic and can be deprotonated by a suitable base.

-

Etherification/Esterification: The hydroxyl groups can readily undergo etherification or esterification reactions, making TMPG a useful building block for more complex molecules.

-

Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-like structures. This antioxidant potential is a key feature of its chemical profile.[1]

Applications in Research and Drug Development

This compound's primary value in the pharmaceutical industry stems from its role as an antispasmodic agent and as a versatile chemical intermediate.[2][4][6]

Pharmacological Activity: Antispasmodic Agent

This compound is recognized for its potent antispasmodic (spasmolytic) properties.[2][6] It functions by directly relaxing smooth muscle cells, rather than through an anticholinergic mechanism.[3][9] This makes it particularly effective for treating spasms in the digestive and urinary tracts.[2][3][9]

Key Therapeutic Uses:

-

Gastrointestinal Disorders: It is used to alleviate the symptoms of irritable bowel syndrome (IBS), biliary colic, and other conditions involving painful digestive cramps and spasms.[2][6][7][8]

-

Gynecological Applications: The compound is also employed to soften the cervix prior to hysteroscopic surgery and to manage menstrual cramps.[5][6][8]

-

Urological Conditions: It is effective in treating urinary tract spasms and renal colicky pain.[3][9]

It is often formulated in combination with its parent compound, phloroglucinol, to leverage a synergistic effect, where this compound is noted to have a longer duration of action.[2][3]

Role in Chemical Synthesis

Beyond its direct therapeutic use, this compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its polyfunctional nature, with three reactive hydroxyl groups, allows for its incorporation into diverse molecular scaffolds. High-purity, pharmaceutical-grade TMPG is essential for ensuring the quality and integrity of the final drug product.[4]

Experimental Protocol: Example Synthesis

The following is a representative, generalized protocol for the synthesis of this compound. Note: This protocol is for illustrative purposes only. All laboratory work should be conducted with appropriate safety precautions, personal protective equipment (PPE), and after consulting detailed, peer-reviewed literature.

Objective: To synthesize 2,4,6-Trimethyl-1,3,5-benzenetriol from phloroglucinol.

Materials:

-

Phloroglucinol

-

Methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (or other suitable aprotic solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phloroglucinol in a sufficient volume of acetone.

-

Addition of Reagents: Add an excess of anhydrous potassium carbonate to the flask. This acts as the base to deprotonate the phenolic hydroxyl groups.

-

Methylation: Slowly add a stoichiometric excess (at least 3 equivalents) of methyl iodide to the stirring mixture. The reaction is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KI).

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Redissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, water, and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the ethyl acetate via rotary evaporation to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound crystals.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion

This compound is a molecule with established importance and continued potential in the pharmaceutical field. Its well-defined structure underpins its predictable reactivity and significant biological activity as a direct-acting smooth muscle relaxant. For drug development professionals, it represents both a therapeutic agent for spasmodic conditions and a valuable synthetic intermediate for creating novel APIs. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe application in both research and manufacturing environments.

References

- ChemBK. (2024). This compound.

- Fengchen Group Co., Ltd. (n.d.). Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trimethyl Phloroglucinol in Modern Pharmaceutical Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Centurion Healthcare. (2024). Understanding Phloroglucinol and this compound: Benefits and Uses.

- Google Patents. (n.d.). EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound.

Sources

- 1. CAS 4463-03-0: this compound | CymitQuimica [cymitquimica.com]

- 2. centurionhealthcare.com [centurionhealthcare.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. nbinno.com [nbinno.com]

- 5. usbio.net [usbio.net]

- 6. This compound | 4463-03-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Trimethylphloroglucinol in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphloroglucinol (TMP), a methylated derivative of phloroglucinol, is recognized for its spasmolytic properties, primarily targeting smooth muscle tissue.[1] Its therapeutic efficacy in conditions characterized by smooth muscle spasms, such as those affecting the gastrointestinal and urogenital tracts, is attributed to a multi-faceted mechanism of action that leads to muscle relaxation. This technical guide provides a comprehensive overview of the current understanding of TMP's mechanism of action, delving into its molecular targets and the signaling pathways it modulates. Furthermore, it offers detailed, field-proven experimental protocols for researchers to investigate and validate these mechanisms, ensuring scientific integrity and fostering further exploration into the therapeutic potential of phloroglucinol derivatives.

Introduction: The Therapeutic Context of this compound

Smooth muscle contractility is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including irritable bowel syndrome (IBS), biliary colic, and dysmenorrhea.[1] this compound, alongside its parent compound phloroglucinol, serves as a direct-acting musculotropic relaxant, alleviating spasms by directly targeting the smooth muscle cells.[2][3] Unlike anticholinergic agents, its action is independent of the autonomic nervous system, which contributes to its favorable side-effect profile. TMP is reported to have a longer duration of action compared to phloroglucinol, making it a compound of significant clinical interest.[4]

This guide will dissect the three primary proposed mechanisms of TMP's action:

-

Inhibition of Phosphodiesterases (PDEs): Leading to an accumulation of cyclic nucleotides and subsequent downstream signaling for relaxation.

-

Modulation of Ion Channels: Primarily focusing on the inhibition of calcium influx, a critical step in the contractile process.

-

Inhibition of Catechol-O-Methyltransferase (COMT): Potentially augmenting adrenergic pathways that promote smooth muscle relaxation.

Molecular Mechanisms of this compound in Smooth Muscle Relaxation

The spasmolytic effect of this compound is not attributed to a single molecular interaction but rather a convergence of effects on key regulatory pathways within the smooth muscle cell.

Phosphodiesterase (PDE) Inhibition: Elevating Cyclic Nucleotide Signaling

A central hypothesis for TMP's mechanism of action is its ability to inhibit phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5]

-

The Causality of PDE Inhibition: By inhibiting PDE activity, TMP leads to an intracellular accumulation of cAMP and cGMP.[5] In smooth muscle, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins that promote relaxation. These include the phosphorylation and inhibition of myosin light chain kinase (MLCK), the enzyme responsible for the phosphorylation of myosin and subsequent cross-bridge cycling with actin.[5] Furthermore, PKA can phosphorylate and activate potassium channels, leading to hyperpolarization and reduced excitability. Similarly, increased cGMP levels activate Protein Kinase G (PKG), which also contributes to relaxation through mechanisms such as decreased intracellular calcium levels and activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin, leading to dissociation of the actin-myosin complex.

The following diagram illustrates the proposed signaling pathway for TMP-mediated PDE inhibition.

Inhibition of Catechol-O-Methyltransferase (COMT)

Another proposed mechanism contributing to the spasmolytic effects of phloroglucinol and its derivatives is the inhibition of catechol-O-methyltransferase (COMT). [2]COMT is an enzyme that plays a role in the degradation of catecholamines, such as norepinephrine and epinephrine.

-

Implications of COMT Inhibition: By inhibiting COMT, TMP could increase the local concentration and prolong the action of endogenous catecholamines. In many smooth muscle tissues, particularly in the vasculature and gastrointestinal tract, catecholamines acting on β-adrenergic receptors stimulate the production of cAMP, leading to relaxation (as described in section 2.1). Therefore, COMT inhibition by TMP could synergistically enhance the cAMP-mediated relaxation pathway.

Experimental Validation: Protocols and Methodologies

The following section provides detailed protocols for key experiments designed to investigate and quantify the proposed mechanisms of action of this compound.

Isolated Organ Bath Studies for Contractility Assessment

This ex vivo technique is fundamental for characterizing the overall effect of TMP on smooth muscle contractility.

Objective: To determine the concentration-dependent relaxant effect of TMP on pre-contracted smooth muscle tissue.

Experimental Workflow:

Step-by-Step Protocol:

-

Tissue Preparation:

-

Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to approved institutional guidelines.

-

Carefully dissect the desired smooth muscle tissue (e.g., a segment of ileum, thoracic aorta) and place it in cold, oxygenated Krebs-Henseleit solution.

-

Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for aorta, 1-2 cm segments for ileum).

-

-

Mounting and Equilibration:

-

Mount the tissue segment in an isolated organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an optimal resting tension to the tissue (determined empirically for each tissue type) and allow it to equilibrate for at least 60 minutes, with periodic washing.

-

-

Induction of Contraction:

-

Induce a stable, submaximal contraction using a contractile agonist (e.g., 60 mM KCl for depolarization-induced contraction, or a receptor agonist like acetylcholine or phenylephrine).

-

-

Application of this compound:

-

Once a stable contraction plateau is achieved, add cumulative concentrations of TMP to the organ bath at regular intervals.

-

-

Data Acquisition and Analysis:

-

Record the isometric tension continuously using a data acquisition system.

-

Express the relaxation at each TMP concentration as a percentage of the initial agonist-induced contraction.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of TMP that produces 50% of the maximal relaxation). [6] Data Presentation:

-

| Concentration of TMP (µM) | % Relaxation (Mean ± SEM) |

| 0.1 | ... |

| 1 | ... |

| 10 | ... |

| 100 | ... |

| EC50 | ... µM |

Patch-Clamp Electrophysiology for Ion Channel Characterization

This technique allows for the direct measurement of ion channel activity in isolated smooth muscle cells.

Objective: To determine the effect of TMP on L-type voltage-gated calcium channel currents.

Experimental Workflow:

Step-by-Step Protocol:

-

Cell Isolation:

-

Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., collagenase, papain).

-

Plate the isolated cells on glass coverslips.

-

-

Whole-Cell Recording:

-

Use a patch-clamp amplifier and micromanipulator to approach a single smooth muscle cell with a glass micropipette filled with an appropriate intracellular solution.

-

Form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of whole-cell currents.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the VGCCs in a closed state.

-

Apply depolarizing voltage steps to activate the L-type Ca2+ channels (e.g., steps from -40 mV to +60 mV). Use Ba2+ as the charge carrier to increase the current amplitude and block K+ currents.

-

-

Application of this compound:

-

Record baseline Ca2+ currents.

-

Perfuse the recording chamber with an extracellular solution containing TMP at various concentrations.

-

Record Ca2+ currents in the presence of TMP.

-

-

Data Analysis:

-

Measure the peak inward current amplitude at each voltage step before and after TMP application.

-

Construct current-voltage (I-V) relationship plots.

-

Calculate the percentage of inhibition of the peak current by TMP at each concentration and determine the IC50. [6] Data Presentation:

-

| Concentration of TMP (µM) | % Inhibition of Peak Ca2+ Current (Mean ± SEM) |

| 0.1 | ... |

| 1 | ... |

| 10 | ... |

| 100 | ... |

| IC50 | ... µM |

Calcium Imaging with Fluorescent Indicators

This method allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and drugs.

Objective: To assess the effect of TMP on agonist-induced increases in intracellular calcium.

Step-by-Step Protocol:

-

Cell Culture and Dye Loading:

-

Fluorescence Microscopy:

-

Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Continuously perfuse the cells with a physiological salt solution.

-

-

Experimental Procedure:

-

Record baseline fluorescence intensity.

-

Apply a contractile agonist (e.g., acetylcholine, endothelin-1) to induce an increase in [Ca2+]i and record the change in fluorescence.

-

Wash out the agonist and allow the cells to return to baseline.

-

Pre-incubate the cells with TMP for a defined period.

-

Re-apply the agonist in the presence of TMP and record the fluorescence response.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity (proportional to [Ca2+]i) in response to the agonist in the absence and presence of TMP.

-

Calculate the percentage of inhibition of the agonist-induced calcium transient by TMP.

-

Data Presentation:

| Condition | Peak Fluorescence Intensity (Arbitrary Units, Mean ± SEM) |

| Baseline | ... |

| Agonist Alone | ... |

| Agonist + TMP (1 µM) | ... |

| Agonist + TMP (10 µM) | ... |

Concluding Remarks and Future Directions

The available evidence strongly suggests that this compound exerts its smooth muscle relaxant effects through a combination of phosphodiesterase inhibition and modulation of calcium influx. While the general mechanisms are plausible, this guide highlights the need for more specific and quantitative research on TMP itself. Future investigations should focus on:

-

Determining the IC50 values of TMP against a panel of PDE isoforms to understand its selectivity and potency as a PDE inhibitor.

-

Conducting detailed patch-clamp studies to characterize the effects of TMP on various types of calcium and potassium channels in different smooth muscle tissues.

-

Quantifying the inhibitory kinetics of TMP on COMT and elucidating the physiological relevance of this inhibition in smooth muscle relaxation.

-

Investigating potential synergistic interactions between these different mechanisms of action.

By employing the rigorous experimental approaches outlined in this guide, researchers can further unravel the intricate pharmacology of this compound, paving the way for the development of more targeted and effective therapies for disorders of smooth muscle hypercontractility.

References

- Cahen, R. (1962). Phloroglucinol: a pharmacological reevaluation. I. Smooth muscle relaxing properties. Archives Internationales de Pharmacodynamie et de Thérapie, 138, 311-319. [Link]

- Semantic Scholar. (n.d.). Phloroglucinol: a pharmacological reevaluation. I. Smooth muscle relaxing properties.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Phloroglucin?

- Martin, H., et al. (2015). Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta. Journal of Visualized Experiments, (100), e52733. [Link]

- Corvino, A., et al. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety. Journal of Clinical Medicine, 11(23), 7122. [Link]

- Tachumpa, P., et al. (2019). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 21(2), 24. [Link]

- Kolomiets, O. V., et al. (2015). Ca(2+) accumulation study in isolated smooth muscle mitochondria using Fluo-4 AM. The Ukrainian Biochemical Journal, 87(5), 86-93. [Link]

- Hasan, M. N., et al. (2014). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 499-502. [Link]

- Park, J. S., et al. (2013). Modeling the contractile characteristics of smooth muscle from the porcine small intestine. Journal of the Korean Society for Agricultural Machinery, 38(5), 329-336. [Link]

- DavidsonX. (n.d.). IC50 Determination.

- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.

- ResearchGate. (n.d.). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.

- Wikipedia. (n.d.). IC50.

- JoVE. (2022, February 11). Smooth Muscle Function Measurement.

- Doctor 2018. (n.d.). Contraction of the smooth muscles in the small intestine.

- ResearchGate. (n.d.). Properties of Ca 2-activated Cl currents in smooth muscle cells of...

- Wang, Y., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1376-1384. [Link]

- Kone, M. D., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. American Journal of Analytical Chemistry, 14(6), 235-248. [Link]

- Anderson, C. B., et al. (2016). Novel treatment strategies for smooth muscle disorders: Targeting Kv7 potassium channels. Pharmacology & Therapeutics, 164, 1-14. [Link]

- Liao, D., et al. (2004). A new method for evaluation of intestinal muscle contraction properties: studies in normal subjects and in patients with systemic sclerosis. Neurogastroenterology & Motility, 16(4), 453-461. [Link]

- Kone, M. D., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid. American Journal of Analytical Chemistry, 14(6), 235-248. [Link]

- University of Rochester. (n.d.). Maximum Isometric Voluntary Contraction Testing (MVICT).

- Welsh, D. G. (2012). Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells.

- Wang, R., et al. (2007). Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. World Journal of Gastroenterology, 13(45), 6100-6104. [Link]

- Bonifácio, M. J., et al. (2000). Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application. Molecular Pharmacology, 58(5), 1035-1041. [Link]

- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?

- Learn with Dr. G. D. Kala. (2021, August 18).

- Tirado-Lee, L., et al. (2022). STIM1- dependent peripheral coupling governs the contractility of vascular smooth muscle cells. eLife, 11, e73376. [Link]

- Dunn, J. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytical and Bioanalytical Chemistry, 410(10), 2579-2589. [Link]

- Brueggemann, L. I., et al. (2013). Functional Effects of KCNQ K(+) Channels in Airway Smooth Muscle. Frontiers in Physiology, 4, 277. [Link]

- Zhang, F., et al. (2000). Altered L-type Ca(2+) Channel Currents in Vascular Smooth Muscle Cells From Experimental Diabetic Rats. American Journal of Physiology-Heart and Circulatory Physiology, 278(3), H714-H722. [Link]

- Brueggemann, L. I., et al. (2013). Functional effects of KCNQ K+ channels in airway smooth muscle. Frontiers in Physiology, 4, 277. [Link]

- ResearchGate. (n.d.). Kinetic parameters of inhibition of human S-COMT catalysed...

- Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery.

- Jepps, T. A., et al. (2009). Molecular and functional characterization of Kv7 K+ channel in murine gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(1), G107-G115. [Link]

- Ferreira-da-Silva, F., et al. (2022). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. Molecules, 27(1), 172. [Link]

- Al-Wathiqui, M. H., & Al-Zuhairi, A. J. (1987). A method to assess concomitant cardiac phosphodiesterase inhibition and positive inotropy. Journal of Pharmacological Methods, 18(2), 123-132. [Link]

- Wikipedia. (n.d.). Catechol-O-methyltransferase inhibitor.

- Sanders, K. M. (2003). Two-pore-domain potassium channels in smooth muscles: new components of myogenic regulation. The Journal of Physiology, 552(Pt 1), 1-7. [Link]

- Khan, T., et al. (2017). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls.

- Kokkona, M., et al. (2021). Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. International Journal of Molecular Sciences, 22(16), 8565. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hellobio.com [hellobio.com]

The Aromatic Architecture of Rosa chinensis: A Technical Guide to the Biosynthesis of Trimethylphloroglucinol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphloroglucinol (TMP), also known as 1,3,5-trimethoxybenzene, is a key volatile compound contributing to the characteristic tea scent of the China rose (Rosa chinensis). Its biosynthesis is a testament to the intricate metabolic engineering within plant cells, involving a specialized polyketide synthase and a series of methylation events. This guide provides an in-depth exploration of the biosynthetic pathway of TMP in Rosa chinensis, offering a technical resource for researchers in plant biochemistry, natural product chemistry, and drug discovery. We will delve into the enzymatic machinery, the underlying genetic regulation, and provide detailed, field-proven protocols for the analysis of this fascinating metabolic pathway.

Introduction: The Scent of a Rose and the Promise of a Molecule

The alluring fragrance of a rose is a complex symphony of volatile organic compounds. Among these, this compound holds a significant place, defining the unique olfactory signature of many Rosa chinensis cultivars. Beyond its aesthetic value, TMP and its phloroglucinol precursors have garnered interest for their potential pharmacological activities. Understanding the biosynthesis of this molecule not only unravels a fundamental aspect of plant secondary metabolism but also opens avenues for its biotechnological production and the discovery of novel therapeutic agents.

This guide will navigate the scientific landscape of TMP biosynthesis, from the foundational building blocks to the final aromatic product. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

The Biosynthetic Blueprint: From Malonyl-CoA to this compound

The journey to this compound begins with the ubiquitous precursor molecule, malonyl-CoA. The biosynthesis can be conceptually divided into two major stages: the formation of the phloroglucinol core and its subsequent methylation.

Forging the Core: The Role of a Type III Polyketide Synthase

The synthesis of the central phloroglucinol ring is orchestrated by a Type III polyketide synthase (PKS) . These enzymes are homodimeric proteins that catalyze the iterative condensation of acyl-CoA units. In the case of phloroglucinol biosynthesis, the PKS catalyzes the condensation of three molecules of malonyl-CoA.[1][2] This process involves a series of decarboxylative Claisen condensations to form a linear polyketide intermediate, which then undergoes an intramolecular C2-C7 aldol condensation to cyclize and form the aromatic phloroglucinol core.[1][3]

While the specific Type III PKS responsible for phloroglucinol synthesis in Rosa chinensis is yet to be definitively characterized and named in published literature, its existence is strongly supported by the presence of the downstream pathway and the commonality of this biosynthetic route in plants for producing phloroglucinol derivatives.[4]

Caption: Biosynthesis of the phloroglucinol core from malonyl-CoA by a Type III PKS.

The Three-Step Methylation Cascade

Once the phloroglucinol scaffold is formed, it undergoes a sequential three-step methylation process to yield this compound. This cascade is catalyzed by two distinct classes of O-methyltransferases (OMTs).

-

Step 1: The Initiating Methylation by Phloroglucinol O-Methyltransferase (POMT) The first methylation is a critical and specific step catalyzed by phloroglucinol O-methyltransferase (POMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of phloroglucinol, producing 3,5-dihydroxyanisole.[4][5] The high substrate specificity of POMT for phloroglucinol ensures the commitment of the precursor to the TMP pathway.[5]

-

Steps 2 & 3: The Finishing Touches by Orcinol O-Methyltransferases (OOMTs) The subsequent two methylation steps are catalyzed by a pair of closely related enzymes, orcinol O-methyltransferase 1 (OOMT1) and orcinol O-methyltransferase 2 (OOMT2) .[6][7] These enzymes exhibit broader substrate specificity compared to POMT and can methylate both 3,5-dihydroxyanisole and the subsequent intermediate, 3-hydroxy-5-methoxy-anisole, to ultimately produce 1,3,5-trimethoxybenzene (this compound).[6]

Caption: The three-step methylation cascade from phloroglucinol to this compound.

Transcriptional Regulation: Orchestrating the Aromatic Symphony

The production of this compound is tightly regulated at the transcriptional level, ensuring its synthesis in specific tissues (primarily petals) and at specific developmental stages of the flower. While the complete regulatory network is still under investigation, evidence points to the involvement of MYB transcription factors .[3][8]

MYB transcription factors are a large family of proteins in plants that play crucial roles in regulating various metabolic pathways, including those for floral scent and color.[8][9] In Rosa sp., several MYB transcription factors have been identified that regulate the biosynthesis of other floral volatiles and pigments.[3][10] It is highly probable that specific R2R3-MYB transcription factors bind to the promoter regions of the genes encoding the Type III PKS, POMT, and OOMTs, thereby controlling their expression and, consequently, the production of TMP. The expression of these regulatory and biosynthetic genes is also influenced by developmental cues and environmental factors, such as light and temperature, and can exhibit a circadian rhythm.[9]

Further research involving promoter analysis of the biosynthetic genes and yeast one-hybrid or similar assays is required to definitively identify the specific MYB transcription factors that orchestrate the biosynthesis of this compound in Rosa chinensis.

Experimental Protocols: A Practical Guide to Studying TMP Biosynthesis

This section provides detailed, step-by-step methodologies for the key experiments required to investigate the biosynthesis of this compound in Rosa chinensis.

Metabolite Profiling: Quantification of this compound and its Precursors

This protocol outlines the extraction and quantification of TMP and phloroglucinol from rose petals using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

4.1.1. Metabolite Extraction from Rose Petals

-

Sample Collection: Collect fresh petals from Rosa chinensis flowers at the desired developmental stage. Immediately freeze the petals in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen petals to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of extraction solvent (e.g., methanol or a mixture of acetonitrile and water).[11]

-

Sonication and Incubation: Sonicate the mixture for 15 minutes in an ice-water bath to enhance extraction efficiency. Incubate at 4°C for 1 hour with occasional vortexing.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

4.1.2. HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase acidified to pH 3 with phosphoric acid.[6][13]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 265 nm for simultaneous detection of phloroglucinol and this compound.[12]

-

Quantification: Prepare a standard curve using authentic standards of phloroglucinol and this compound of known concentrations.

Table 1: HPLC-UV Parameters for TMP and Phloroglucinol Analysis

| Parameter | Value | Reference |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | [12] |

| Mobile Phase | Acetonitrile:Water (50:50, v/v), pH 3 | [6][13] |

| Flow Rate | 1.0 mL/min | [12] |

| Detection | UV at 265 nm | [12] |

| Injection Volume | 10 µL | [12] |

Gene Expression Analysis: Quantifying Biosynthetic Gene Transcripts

This protocol describes the quantification of the expression levels of the putative Type III PKS, POMT, and OOMT genes in rose petals using reverse transcription quantitative PCR (RT-qPCR).

4.2.1. RNA Extraction from Rose Petals (Modified CTAB Method)

Rosa chinensis petals are rich in secondary metabolites that can interfere with RNA isolation. The following CTAB-based protocol is optimized for high-quality RNA extraction from this tissue.

-

Tissue Homogenization: Grind 100-200 mg of frozen rose petal tissue to a fine powder in liquid nitrogen.

-

Lysis: Transfer the powder to a pre-warmed (65°C) microcentrifuge tube containing 1 mL of CTAB extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2 M NaCl, 2% β-mercaptoethanol added just before use).

-

Incubation: Vortex vigorously and incubate at 65°C for 20-30 minutes with occasional mixing.

-

Phase Separation: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 10 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 0.6 volumes of isopropanol. Mix gently and incubate at -20°C for at least 1 hour.

-

RNA Pelletting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

-

Washing: Wash the RNA pellet with 1 mL of 75% ethanol, centrifuge at 7,500 x g for 5 minutes at 4°C. Repeat the wash step.

-

Drying and Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 30-50 µL of nuclease-free water.

-

Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

4.2.2. cDNA Synthesis and qRT-PCR

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers according to the manufacturer's instructions.

-

Primer Design: Design gene-specific primers for the target genes (PKS, POMT, OOMTs) and a suitable reference gene (e.g., ACTIN or GAPDH) for normalization.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with a standard thermal profile: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include a melting curve analysis to verify the specificity of the amplicons.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Enzymatic Assays: Characterizing O-Methyltransferase Activity

This protocol provides a general framework for assaying the activity of POMT and OOMTs from rose petal protein extracts.

4.3.1. Protein Extraction

-

Homogenization: Grind fresh or frozen rose petals in liquid nitrogen and homogenize in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM EDTA, and 1% PVPP).

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Desalting: Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer. The desalted protein extract is used for the enzyme assay.

4.3.2. O-Methyltransferase Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to the phenolic substrate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

100 µL of desalted protein extract

-

10 µM of the phenolic substrate (phloroglucinol for POMT; 3,5-dihydroxyanisole or 3-hydroxy-5-methoxy-anisole for OOMTs)

-

5 µM S-adenosyl-L-[methyl-¹⁴C]methionine

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Extraction: Stop the reaction by adding 10 µL of 6 N HCl. Extract the radiolabeled product by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Quantification: Transfer an aliquot of the upper ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Conclusion and Future Perspectives

The biosynthesis of this compound in Rosa chinensis is a finely tuned metabolic pathway that exemplifies the chemical ingenuity of plants. From the foundational cyclization of malonyl-CoA by a Type III PKS to the sequential methylation by POMT and OOMTs, each step is a potential point of regulation and a target for metabolic engineering. The protocols provided in this guide offer a robust framework for dissecting this pathway, from quantifying the final product to analyzing the expression of the responsible genes.

Future research should focus on the definitive identification and characterization of the specific Type III PKS involved in phloroglucinol synthesis in roses. Elucidating the complete transcriptional regulatory network, including the identification of the key MYB transcription factors, will provide a deeper understanding of how the rose orchestrates its unique scent profile. This knowledge will not only enrich our fundamental understanding of plant biochemistry but also empower the development of novel strategies for the sustainable production of valuable natural products.

References

- Genetic and Biochemical Aspects of Floral Scents in Roses. (2022). MDPI. [Link]

- Floral scent: Regulation and role of MYB transcription factors. (2025).

- How roses adjust their scent and hue in salty soils? (2025). EurekAlert!. [Link]

- Isolation of Good-Quality RNA from Rosa Chinensis, Rich in Secondary Metabolites. (2018).

- MYB transcription factor RcMYB1 plays a central role in rose anthocyanin biosynthesis. (2021). Horticulture Research. [Link]

- Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis. (2022). MDPI. [Link]

- Biosynthesis of the phloroglucinol subunit (acetate malonate/ polyketide pathway). (n.d.).

- In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. (2007). PubMed. [Link]

- Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. (2022). Frontiers in Plant Science. [Link]

- Synthesis of acetyl‐CoA and malonyl‐CoA derived polyketides. (n.d.).

- Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis. (2022). Semantic Scholar. [Link]

- The key role of phloroglucinol O-methyltransferase in the biosynthesis of Rosa chinensis volatile 1,3,5-trimethoxybenzene. (2004). PubMed. [Link]

- RcSPL1–RcTAF15b regulates the flowering time of rose (Rosa chinensis). (2020). PMC. [Link]

- O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals. (2002). PMC. [Link]

- Role of Petal-Specific Orcinol O-Methyltransferases in the Evolution of Rose Scent. (2006). PMC. [Link]

- The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene. (2004). NIH. [Link]

- Genome-Wide Identification and Expression Analysis of Lipoxygenase Genes in Rose (Rosa chinensis). (2023). PMC. [Link]

- Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. (2021). Scirp.org. [Link]

- Genome-Wide Identification and Expression Analysis of Lipoxygenase Genes in Rose (Rosa chinensis). (2023). PubMed. [Link]

- Manipulation of lignin in plants with special reference to O-methyltransferase. (2008).

- O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals. (2002).

- Scent evolution in Chinese roses. (2008). PNAS. [Link]

- Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis. (2022). PubMed. [Link]

- Rosa rugosa R2R3-MYB transcription factors RrMYB12 and RrMYB111 regulate the accumulation of flavonols and anthocyanins. (2024). PubMed Central. [Link]

- Genome-wide identification and analysis of TCP transcription factor genes in Rosa chinensis in response to abiotic stress and fungal diseases. (2023). Maximum Academic Press. [Link]

- Methanolic Extracts of Rose Flowers (Rosa chinensis Jacq.): Phytochemical Evaluation and Total Antioxidant Capacity. (2022).

- Identification and Characterization of CCD Gene Family in Rose (Rosa chinensis Jacq. 'Old Blush') and Gene Co-Expression Network in Biosynthesis of Flower Scent. (2023). MDPI. [Link]

Sources

- 1. Rosa rugosa R2R3-MYB transcription factors RrMYB12 and RrMYB111 regulate the accumulation of flavonols and anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxapress.com [maxapress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The key role of phloroglucinol O-methyltransferase in the biosynthesis of Rosa chinensis volatile 1,3,5-trimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Petal-Specific Orcinol O-Methyltransferases in the Evolution of Rose Scent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

A Senior Application Scientist's Guide to the Natural Sourcing and Extraction of Trimethylphloroglucinol and its Progenitors

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Situating Trimethylphloroglucinol in the Natural Product Landscape

This compound (TMPG), chemically known as 1,3,5-trimethoxybenzene, is a molecule of significant interest, primarily recognized for its use as an antispasmodic agent, often in combination with its parent compound, phloroglucinol.[1][2] While its application in pharmaceutical formulations is well-established, its identity as a natural product is less widely appreciated. The vast majority of scientific literature focuses on the more abundant, structurally diverse derivatives of the phloroglucinol core, such as the acylated and formylated phloroglucinols in Myrtaceae plants or the complex phlorotannins of marine brown algae.[3][4]

This guide, therefore, adopts a dual-track approach. It begins by elucidating the fundamental biosynthesis of the phloroglucinol scaffold, the common denominator for this entire class of compounds. It then navigates the primary natural sources of these derivatives, which represent the most abundant feedstocks, before pinpointing the specific, and rarer, occurrences of this compound itself. The subsequent sections on extraction and analysis are designed to be broadly applicable, providing robust, validated methodologies for isolating both the complex progenitors and the target molecule, TMPG. This structure is intended to provide not just a protocol, but a comprehensive understanding of the causality behind the methodologies—why certain sources are chosen and why specific extraction parameters are critical for success.

Section 1: The Biosynthetic Origin of the Phloroglucinol Core

Understanding the origin of this compound begins with its foundational scaffold, phloroglucinol (1,3,5-trihydroxybenzene). In microorganisms such as Pseudomonas fluorescens, the biosynthesis is a well-characterized example of a type III polyketide synthase (PKS) pathway.[5] This pathway provides a logical starting point for understanding the molecular architecture.

The process initiates with the condensation of three molecules of malonyl-CoA. A key enzymatic step, catalyzed by phloroglucinol synthase (PhlD), involves the cyclization and aromatization of the resulting polyketide intermediate.[6] This reaction, which proceeds via decarboxylation, is remarkably efficient and forms the symmetrical tri-hydroxylated benzene ring that is the hallmark of all phloroglucinols.[5][6] Subsequent enzymatic modifications, such as O-methylation by O-methyltransferases (OMTs), would be required to produce 1,3,5-trimethoxybenzene. The biosynthesis of TMPG has been specifically elucidated in Rosa chinensis, where a novel phloroglucinol O-methyltransferase (PcPOMT1) was identified as the key enzyme responsible for the triple methylation of the phloroglucinol core to produce the volatile scent compound.[7]

Section 2: Primary Natural Sources

The distribution of phloroglucinol derivatives is wide, spanning the plant, algal, and microbial kingdoms. While direct sources of TMPG are specific, an exploration of the major phloroglucinol-producing organisms is essential for any comprehensive sourcing strategy.

Plant Kingdom: Myrtaceae and Beyond

The Myrtaceae family, particularly the genus Eucalyptus, is a well-known and prolific source of bioactive phloroglucinols.[3] These are typically complex structures where the phloroglucinol core is acylated or formylated and often coupled with a terpene moiety.[2][8] While these complex derivatives are not TMPG, they establish the prevalence of the core scaffold within this family.

More specifically, 1,3,5-trimethoxybenzene has been identified as a major constituent (accounting for up to 74% of the essential oil) in the leaves of Eugenia confusa , another member of the Myrtaceae family.[9] This represents one of the most concentrated natural sources of TMPG discovered to date. Additionally, TMPG is a key volatile organic compound contributing to the scent of flowers in species like Jasminum sambac and Rosa chinensis .[7] Other reported plant sources include Pulicaria laciniata and Croton lechleri.[10]

Marine Brown Algae (Phaeophyceae)

Brown algae are renowned for producing a unique class of polyphenols known as phlorotannins.[4] These compounds are polymers of phloroglucinol units linked by C-C and/or C-O-C bonds.[11] Phlorotannins can range from simple oligomers to highly complex polymers with molecular weights exceeding 650 kDa.[4][11] While these polymers do not yield TMPG directly upon simple extraction, they represent a massive natural reservoir of the phloroglucinol monomer. Their controlled degradation could theoretically serve as a source of the precursor scaffold. Common brown algae rich in phlorotannins include species of Fucus, Sargassum, and Ascophyllum nodosum.[12][13]

Microbial Sources

Certain soil-dwelling bacteria, notably Pseudomonas fluorescens, produce simple phloroglucinol derivatives like 2,4-diacetylphloroglucinol (DAPG) as secondary metabolites. These compounds play a role in the biocontrol of plant pathogens.[9] As with brown algae, these microbial systems are not direct sources of TMPG but are validated producers of the core chemical structure, which is of interest in synthetic biology applications for targeted molecule production.[6]

Section 3: A Framework for Extraction and Isolation

The isolation of a target natural product is a multi-step process that begins with liberation from the source matrix and ends with purification to the desired specification. The choice of methodology is dictated by the physicochemical properties of the target molecule and the nature of the source material.

Comparative Overview of Primary Extraction Techniques

The initial extraction step is critical for maximizing yield while minimizing the co-extraction of interfering substances. For TMPG and related phloroglucinols, several techniques are viable.

| Technique | Principle | Advantages | Disadvantages | Best Suited For |

| Hydrodistillation | Separation of volatile compounds by co-distillation with steam. | Excellent for volatile, thermally stable compounds; yields high-purity essential oils. | Not suitable for non-volatile or thermally labile compounds; can be energy-intensive. | Extracting TMPG from Eugenia confusa leaves or Rosa flowers.[9] |

| Solvent Extraction | Use of solvents to dissolve target compounds from the matrix (e.g., maceration, Soxhlet). | Highly versatile; scalable; wide range of solvent polarities can be used. | Can be time-consuming; may extract significant impurities; requires solvent removal. | General extraction of phloroglucinols from dried plant/algal biomass. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the extraction solvent. | Highly selective; solvent is easily removed (evaporates); low-temperature operation protects labile compounds. | High initial equipment cost; may require polar co-solvents for efficient extraction of phenolics. | High-purity extraction of phloroglucinols from Hypericum perforatum.[6] |

General Purification Workflow

A crude extract, regardless of the initial method, is a complex mixture. A systematic, multi-stage purification strategy is necessary to isolate a target compound like TMPG. This workflow is a self-validating system, where each step's effectiveness is confirmed by analytical methods (e.g., TLC, HPLC) before proceeding to the next.

Section 4: Field-Validated Methodologies

The following protocols are presented as robust, step-by-step guides grounded in published literature. They are designed to be self-validating, with clear endpoints and analytical checks.

Protocol 4.1: Hydrodistillation of this compound from Eugenia confusa Leaves

This protocol is optimized for the extraction of volatile TMPG from its most concentrated known plant source.[9]

-

Material Preparation: Collect fresh, healthy leaves of Eugenia confusa. Air-dry the leaves in a shaded, well-ventilated area for 48-72 hours to reduce water content, or use fresh material if preferred. Coarsely chop the material (2-3 cm pieces) to increase surface area.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation. Place 500 g of the prepared leaf material into a 5 L round-bottom flask and add 3 L of deionized water.

-

Distillation: Heat the flask using a heating mantle. Bring the water to a boil and maintain a steady distillation rate for 4 hours. The steam will carry the volatile essential oil into the condenser.

-

Oil Collection: The condensed water and oil will collect in the Clevenger trap. As the oil is less dense than water, it will form a layer on top.

-

Separation and Drying: After the distillation is complete, allow the apparatus to cool. Carefully decant the essential oil layer from the trap into a clean vial. Add a small amount of anhydrous sodium sulfate to the oil to remove any residual water.

-

Analysis and Storage: Analyze the composition of the oil using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the high concentration of 1,3,5-trimethoxybenzene. Store the oil in an amber glass vial at 4°C.

Protocol 4.2: Solvent Extraction of Phloroglucinol Derivatives from Eucalyptus Leaves

This method is suitable for the broad-spectrum extraction of various phloroglucinols from dried Eucalyptus biomass.

-

Material Preparation: Oven-dry fresh leaves at 40°C for 72 hours until a constant weight is achieved. Grind the dried leaves into a coarse powder (approx. 1 mm particle size).

-

Extraction: Macerate 100 g of the dried leaf powder in 1 L of acetone at room temperature for 24 hours with occasional stirring.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Re-extract the plant residue twice more with fresh acetone. Combine the filtrates.

-

Solvent Removal: Concentrate the combined acetone extracts under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.

-

Fractionation (Optional): For initial purification, the crude extract can be subjected to vacuum liquid chromatography (VLC) on TLC-grade silica gel, eluting with a gradient of solvents (e.g., hexane -> hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:methanol) to separate compounds based on polarity.

-

Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) and/or HPLC to identify those containing the target compounds.

Protocol 4.3: Analytical Quantification by Reversed-Phase HPLC

This protocol provides a validated method for the simultaneous quantification of phloroglucinol and this compound, essential for quality control of extracts and final products.[10]

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.

-

Chromatographic Conditions:

-

Standard Preparation: Prepare a stock solution of analytical grade this compound (e.g., 100 µg/mL) in the mobile phase. Create a series of calibration standards (e.g., 5 ng/mL to 30 ng/mL) by serial dilution of the stock solution.[10]

-

Sample Preparation: Accurately weigh a portion of the crude extract or dissolve the purified compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of TMPG in the sample by interpolating its peak area from the linear regression of the calibration curve. The method should demonstrate good linearity (R² > 0.999) and recovery (98-101%).[10]

Conclusion

The successful sourcing of this compound from natural reservoirs requires a nuanced strategy. While direct extraction from sources like Eugenia confusa is feasible for obtaining the molecule itself, a broader understanding of the biosynthesis and distribution of the entire phloroglucinol class is invaluable. The methodologies for extraction, purification, and analysis presented herein provide a robust and scientifically grounded framework for researchers. By understanding the underlying principles—from biosynthetic origins to the logic of a purification workflow—scientists and developers can better innovate and optimize the journey from natural source to high-purity compound.

References

A consolidated list of authoritative sources cited within this guide.

- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan Journal of Pharmaceutical Sciences, 18(4), 7-12. [Link]

- The Good Scents Company. (n.d.). 1,3,5-trimethoxybenzene.

- Biessy, A., & Filion, M. (2021). Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions. Metabolites, 11(3), 182. [Link]

- Sultana, N., Arayne, M. S., & Shafi, N. (2005). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.

- Setzer, W. N., et al. (2008). 1,3,5-Trimethoxybenzene and 2,4,6-Trimethoxystyrene are the Major Components in the Leaf Oil of Eugenia confusa from Abaco Island, Bahamas. Journal of Essential Oil Research. [Link]

- Singh, I. P., et al. (2012). Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii. Phytochemical Analysis, 23(5), 419-425. [Link]

- Google Patents. (2019). CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.

- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.

- Hasan, N., et al. (2013). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. Journal of Analytical Methods in Chemistry, 2013, 297285. [Link]

- Essid, R., et al. (2022). Structural Diversity of Complex Phloroglucinol Derivatives from Eucalyptus Species. Chemistry & Biodiversity, 19(6), e202200025. [Link]

- National Center for Biotechnology Information. (n.d.). 1,3,5-Trimethoxybenzene.

- Google Patents. (2012). CN102476981A - Preparation method of 1,3, 5-trimethoxy benzene.

- Collins, D., & Lassak, E. V. (1996). Bioactive acylphloroglucinol derivatives from Eucalyptus species. Phytochemistry, 41(1), 7-22. [Link]

- Google Patents. (2020).

- Plant Archives. (2020). Phytochemicals: extraction, isolation methods, identification and therapeutic uses: a review. Plant Archives, 20(2), 3245-3254. [Link]

- The Royal Society of Chemistry. (2017). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts.

- Wang, Y., et al. (2022). A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins. Marine Drugs, 20(7), 457. [Link]

- Gominho, J., et al. (2020). The Identification of New Triterpenoids in Eucalyptus globulus Wood. Molecules, 25(23), 5737. [Link]

- Wikipedia. (n.d.). Phloroglucinol. [Link]

- Wikipedia. (n.d.). Phloroglucinol. [Link]

- Google Patents. (2013).

- Joseph, S. (2023). Strategies for Natural Products Isolation. Research & Reviews: Journal of Pharmacognosy and Phytochemistry, 11(2), 005. [Link]

- National Center for Biotechnology Information. (n.d.). 1,3,5-Trimethoxybenzene.

- Singh, I. P., & Bharate, S. B. (2006). Phloroglucinol compounds of natural origin. Natural Product Reports, 23(4), 558-591. [Link]

- Catarino, M. D., et al. (2021). Phlorotannins of the Brown Algae Sargassum vulgare from the Mediterranean Sea Coast. Marine Drugs, 19(11), 606. [Link]

- Li, Y., et al. (2017). Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell. Marine Drugs, 15(2), 52. [Link]

- Steevensz, A. J., et al. (2020). Identification of Phlorotannins in the Brown Algae, Saccharina latissima and Ascophyllum nodosum by Ultra-High-Performance Liquid Chromatography Coupled to High-Resolution Tandem Mass Spectrometry. Marine Drugs, 18(9), 453. [Link]

- Rybak, A. S., et al. (2023). Antibacterial, Antifungal and Algicidal Activity of Phlorotannins, as Principal Biologically Active Components of Ten Species of Brown Algae. Marine Drugs, 21(2), 115. [Link]

Sources

- 1. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL - Google Patents [patents.google.com]

- 2. CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof - Google Patents [patents.google.com]

- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 4. The Identification of New Triterpenoids in Eucalyptus globulus Wood | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5-trimethoxybenzene, 621-23-8 [thegoodscentscompany.com]

- 7. CN101693649A - Process for preparing 1.3.5-trimethoxybenzene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 1,3,5-Trimethoxybenzene | 621-23-8 | FT30631 | Biosynth [biosynth.com]

A Technical Guide to the Antioxidant Activity and Putative Mechanisms of Trimethylphloroglucinol and its Progenitor, Phloroglucinol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. Phenolic compounds are at the forefront of antioxidant research due to their potent free-radical scavenging capabilities. This technical guide provides an in-depth exploration of the antioxidant properties of phloroglucinol (PG), a naturally occurring benzenetriol, and its derivative, Trimethylphloroglucinol (TMP). While TMP is clinically utilized for its antispasmodic properties, often in combination with PG, its specific antioxidant mechanisms are not well-delineated.[1] This guide synthesizes the extensive research on phloroglucinol's antioxidant actions—spanning direct radical scavenging and the modulation of critical cellular defense pathways like Nrf2/ARE—to build a foundational, mechanistic framework. We then extrapolate these findings to hypothesize the potential, though likely distinct, antioxidant activities of TMP, considering the structural impact of hydroxyl group methylation. Detailed, field-proven protocols for key in vitro antioxidant assays are provided to empower researchers to rigorously validate these properties. This document serves as a comprehensive resource for scientists engaged in the investigation and development of phenolic compounds as therapeutic agents against oxidative stress-mediated pathologies.

Introduction to Phloroglucinols: Structure and Therapeutic Context

Phloroglucinol (1,3,5-trihydroxybenzene) and this compound (1,3,5-trimethoxybenzene) are structurally related aromatic compounds. Phloroglucinol, found in various plants and brown algae, exists in equilibrium between two tautomeric forms: the phenol-like 1,3,5-trihydroxybenzene and the ketone-like 1,3,5-cyclohexanetrione.[2] Its three hydroxyl groups are the cornerstone of its potent antioxidant activity, a characteristic shared by many polyphenols.[3]

This compound is the trimethylated ether derivative of phloroglucinol. Clinically, both compounds are recognized for their nonspecific antispasmodic effects, acting directly to relax smooth muscle cells.[2][4] They are often co-formulated to treat functional bowel disorders and other conditions involving painful spasms.[1][5] While their pharmacological profiles as spasmolytics are similar, TMP is reported to have a significantly longer duration of action.[2] This guide, however, shifts the focus from their established antispasmodic use to their function as antioxidants, leveraging the robust data on phloroglucinol to illuminate the potential mechanisms of TMP.

Core Mechanisms of Antioxidant Action: Insights from Phloroglucinol

The antioxidant strategy of phloroglucinol is multifaceted, involving both direct interaction with reactive species and the enhancement of endogenous cellular defense systems.

Direct Free Radical Scavenging

The primary antioxidant mechanism for phenolic compounds like phloroglucinol is the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. This process converts the highly reactive radical into a more stable, non-radical species, while the antioxidant itself becomes a relatively stable radical that does not readily propagate the oxidative chain reaction.[6]

Phloroglucinol has demonstrated potent, concentration-dependent scavenging activity against a wide array of physiologically relevant free radicals, including:

-

Nitric Oxide (NO): An important signaling molecule that can be cytotoxic at high concentrations.[7][8]

-

Superoxide Anions (O₂⁻): A primary ROS produced during mitochondrial respiration.[7][8]

-

Hydroxyl Radicals (•OH): One of the most reactive and damaging radicals in biological systems.[7][8]

-

Hydrogen Peroxide (H₂O₂): While not a radical itself, it is a precursor to the highly reactive hydroxyl radical.[3][9]

The efficacy of this scavenging activity can be quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.

Table 1: In Vitro Radical Scavenging Activity of Phloroglucinol (IC₅₀ Values)

| Free Radical Species | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|

| DPPH | 42.00 ± 1.00 | [3] |

| Nitric Oxide | 53.66 ± 1.52 | [3] |

| Hydrogen Peroxide | 52.30 ± 1.52 | [3] |

| Superoxide | 102.00 ± 2.00 | [3] |

| Hydroxyl Radical | 180.00 ± 3.60 |[3] |

Upregulation of Endogenous Antioxidant Systems: The Nrf2/ARE Pathway

Beyond direct scavenging, a more sophisticated defense mechanism involves bolstering the cell's own antioxidant machinery. Phloroglucinol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[10][11]

Mechanism of Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] When cells are exposed to oxidative stress or Nrf2 activators like phloroglucinol, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[8][10]

This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[11]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from participating in redox cycling.[12]

-

Glutamate-Cysteine Ligase (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[10]

By activating this pathway, phloroglucinol shifts the cell into a protective state, enhancing its capacity to neutralize ROS and resist oxidative damage.[11][13]

This compound: Mechanistic Inferences and Hypotheses

Direct experimental evidence for the antioxidant activity of this compound is sparse in the literature. However, based on its chemical structure, we can formulate logical hypotheses about its potential mechanisms.

The defining feature of TMP is the methylation of the three hydroxyl groups present in phloroglucinol. This has profound implications for its antioxidant capacity:

-

Reduced Direct Scavenging Activity: The primary mechanism of direct radical scavenging by phenols—hydrogen atom transfer—is contingent on the presence of a labile hydrogen atom on a hydroxyl group. By replacing these hydrogens with methyl groups, TMP is rendered largely incapable of participating in this type of antioxidant activity. Its direct scavenging potential is therefore hypothesized to be negligible compared to phloroglucinol.

-

Potential as a Prodrug: It is plausible that TMP acts as a prodrug in vivo. Cellular metabolism, particularly through the action of cytochrome P450 enzymes in the liver, could demethylate TMP, converting it back to phloroglucinol. This would release the active antioxidant form at the site of metabolism, providing a sustained antioxidant effect that might correlate with its longer therapeutic duration of action as an antispasmodic. [2]

-